molecular formula C9H10BrNO2 B1424232 Methyl 4-(aminomethyl)-3-bromobenzoate CAS No. 1260679-57-9

Methyl 4-(aminomethyl)-3-bromobenzoate

Cat. No.: B1424232
CAS No.: 1260679-57-9
M. Wt: 244.08 g/mol
InChI Key: PQHVNMAJMLQYLJ-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)-3-bromobenzoate is an organic compound that belongs to the class of benzoates It features a bromine atom at the third position and an aminomethyl group at the fourth position on the benzene ring, with a methyl ester functional group

Scientific Research Applications

Methyl 4-(aminomethyl)-3-bromobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological molecules, aiding in the understanding of biochemical pathways and mechanisms.

Safety and Hazards

“Methyl 4-(aminomethyl)benzoate hydrochloride” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(aminomethyl)-3-bromobenzoate typically involves a multi-step process:

    Bromination: The starting material, methyl benzoate, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the meta position.

    Formylation: The brominated product is then subjected to formylation using formaldehyde and a base like sodium hydroxide to introduce the aminomethyl group.

    Reduction: The formylated intermediate is reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to yield primary amines.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

  • Substitution reactions yield various substituted benzoates.
  • Oxidation and reduction reactions yield imines or primary amines.
  • Hydrolysis yields the corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-3-bromobenzoate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 4-(aminomethyl)benzoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    Methyl 3-bromobenzoate: Lacks the aminomethyl group, limiting its applications in medicinal chemistry.

    4-(Aminomethyl)benzoic acid: Contains a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.

Uniqueness: Methyl 4-(aminomethyl)-3-bromobenzoate is unique due to the presence of both the bromine atom and the aminomethyl group, which confer distinct reactivity and binding properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

methyl 4-(aminomethyl)-3-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHVNMAJMLQYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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